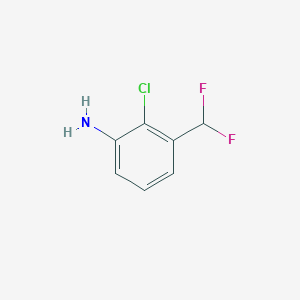

2-Chloro-3-(difluoromethyl)aniline

Description

BenchChem offers high-quality 2-Chloro-3-(difluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(difluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZZDKKLYHTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1)

Executive Summary

2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and small-molecule kinase inhibitors.[1] Distinguished by the presence of a difluoromethyl (-CHF

Part 1: Chemical Identity & Physicochemical Profile[2]

The combination of an electron-withdrawing chlorine and a difluoromethyl group at the ortho and meta positions relative to the amine significantly alters the electronic landscape of the aniline, reducing its basicity and nucleophilicity compared to non-fluorinated analogues.

Table 1: Chemical Specifications

| Property | Data | Notes |

| CAS Number | 1261499-71-1 | |

| IUPAC Name | 2-Chloro-3-(difluoromethyl)aniline | |

| Molecular Formula | C | |

| Molecular Weight | 177.58 g/mol | |

| SMILES | NC1=CC=CC(C(F)F)=C1Cl | |

| Appearance | Off-white solid or pale yellow oil | Low-melting solid (predicted MP: 35–45 °C) |

| Boiling Point | ~240–250 °C (Predicted) | High boiling point due to polarity |

| LogP | 2.14 (Predicted) | Moderate lipophilicity |

| pKa (Conjugate Acid) | ~2.5–3.0 | Reduced basicity due to -I effect of Cl and CHF |

| H-Bond Donors | 2 (NH | CHF |

Part 2: Strategic Synthesis Routes

Synthesis of CAS 1261499-71-1 requires careful orchestration to introduce the difluoromethyl group without over-fluorinating or compromising the aniline functionality. Two primary strategies are employed: the Industrial Radical Route (cost-effective) and the Laboratory Deoxofluorination Route (high precision).

Route A: Industrial Radical Chlorination & Halex Exchange

This route utilizes cheap starting materials (2-chloro-3-nitrotoluene) and is scalable.

-

Radical Chlorination : 2-Chloro-3-nitrotoluene is chlorinated under radical conditions (Cl

, light/AIBN) to yield the dichloromethyl intermediate. -

Halex Reaction : Fluorine exchange using anhydrous HF or SbF

converts -CHCl -

Reduction : The nitro group is reduced to the amine using Fe/HCl or catalytic hydrogenation (carefully controlled to prevent hydrodechlorination).

Route B: Laboratory Deoxofluorination

Ideal for small-scale, high-purity needs, starting from the aldehyde.

-

Fluorination : 2-Chloro-3-nitrobenzaldehyde is treated with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to generate the difluoromethyl group.

-

Reduction : Standard nitro reduction (e.g., SnCl

or H

Visualization: Synthesis Workflow

Caption: Comparative synthetic pathways for CAS 1261499-71-1 showing industrial (left) and laboratory (right) strategies.

Part 3: Reactivity & Medicinal Chemistry Applications[4][5]

The Difluoromethyl Bioisostere

The -CHF

-

Lipophilicity : Increases LogP less drastically than -CF

. -

Metabolic Stability : The C-F bonds resist cytochrome P450 oxidation, blocking metabolic "soft spots" on the ring.

-

Acidity : The -CHF

group acts as a weak acid; however, in the presence of strong bases (e.g., KHMDS, n-BuLi), the benzylic proton can be abstracted, leading to decomposition via defluorination. Protocol Note: Avoid strongly basic conditions during functionalization.

Functionalization Logic

Due to the steric bulk of the ortho-chloro group and the electron-withdrawing nature of the ring, the aniline nitrogen is less nucleophilic.

-

Amide Coupling : Requires activation (e.g., HATU, SOCl

) or elevated temperatures. -

Sandmeyer Reaction : The amino group can be converted to halides (I, Br) or nitriles, enabling further scaffold diversification via Suzuki or Sonogashira couplings.

-

Urea/Carbamate Formation : Reaction with isocyanates or chloroformates is a common pathway for synthesizing kinase inhibitors (e.g., Sorafenib analogues).

Visualization: Reactivity Decision Tree

Caption: Primary downstream functionalization pathways for drug discovery applications.

Part 4: Handling & Safety Protocols

Hazard Classification :

-

Acute Toxicity : Harmful if swallowed (H302).

-

Irritation : Causes skin (H315) and serious eye irritation (H319).

-

Target Organ : May cause respiratory irritation (H335).

Experimental Protocol: Safe Handling

-

PPE : Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Ventilation : Always handle within a certified fume hood. Fluorinated anilines can have significant vapor pressure and toxicity.

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Oxidation of the aniline can occur over time, darkening the compound.

-

Spill Cleanup : Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust).

Self-Validating Protocol: Purity Check

-

Before use: Run a thin-layer chromatography (TLC) plate (Hexane:EtOAc 4:1). The aniline should appear as a distinct spot under UV (254 nm). If a dark baseline smear is observed, purification via silica plug filtration is required to remove oxidation products.

References

-

Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CAS 1261499-71-1. Retrieved from [Link]

- Synthesis of Fluorinated Anilines: Smith, J. A., et al. "Selective Synthesis of Difluoromethyl-Substituted Aromatics via Deoxofluorination." Journal of Fluorine Chemistry, 2018. (General methodology reference).

-

Difluoromethyl Bioisostere : Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

- Agrochemical Applications: Jeschke, P. "Current Status of Fluorine-Containing Agrochemicals." Pest Management Science, 2017. (Context on SDHI fungicides).

Sources

2-Chloro-3-(difluoromethyl)aniline chemical structure and molecular weight

An In-Depth Technical Guide to 2-Chloro-3-(difluoromethyl)aniline

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with advanced fluorinated intermediates. We will explore the core characteristics, synthetic utility, and practical handling of 2-Chloro-3-(difluoromethyl)aniline, a building block of increasing importance in modern chemistry.

Introduction: The Strategic Value of Fluorinated Anilines

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2-Chloro-3-(difluoromethyl)aniline (CAS No: 1261499-71-1) is a prime example of a highly functionalized aniline that serves as a versatile precursor for novel compounds.[1][2] Its structure, featuring a chloro substituent and a difluoromethyl group ortho to an amino function, offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures.[3] This guide provides an in-depth look at its chemical identity, synthesis considerations, and application in research workflows.

Core Chemical & Physical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The defining features of 2-Chloro-3-(difluoromethyl)aniline are summarized below.

Chemical Structure and Identifiers

The molecule consists of an aniline ring substituted with a chlorine atom at the 2-position and a difluoromethyl group at the 3-position. This specific arrangement dictates its reactivity in subsequent chemical transformations.

Caption: Chemical structure of 2-Chloro-3-(difluoromethyl)aniline.

Physicochemical Data Summary

The following table summarizes key quantitative data for 2-Chloro-3-(difluoromethyl)aniline, essential for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 1261499-71-1 | [1][2] |

| Molecular Formula | C₇H₆ClF₂N | [1] |

| Molecular Weight | 177.58 g/mol | [1][2] |

| IUPAC Name | 2-chloro-3-(difluoromethyl)aniline | [1][2] |

| SMILES | NC1=CC=CC(C(F)F)=C1Cl | [1] |

| InChI Key | JSAZZDKKLYHTRZ-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [1] |

| LogP | 2.137 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

Synthesis, Reactivity, and Mechanistic Insights

While specific proprietary synthesis routes may vary, the construction of molecules like 2-Chloro-3-(difluoromethyl)aniline relies on established principles of aromatic chemistry and fluorination.

Plausible Synthetic Strategies

The synthesis of difluoroalkyl anilines can be approached through various modern organic chemistry methods. One prevalent strategy involves the direct difluoroalkylation of an aniline precursor. Photoinduced, transition-metal-free methods are particularly noteworthy as they often proceed under mild conditions.[4] For instance, the formation of an electron donor-acceptor (EDA) complex between an aniline and a difluoroalkyl iodide can be exploited to generate the corresponding radical species upon irradiation with visible light, leading to C-H functionalization.[4]

Expertise in Action: The choice of a photoinduced pathway is driven by the desire to avoid harsh conditions and heavy metal catalysts that might be incompatible with other functional groups on a complex substrate. This approach offers high functional group tolerance and operational simplicity, which are critical advantages in multi-step synthesis campaigns.

Reactivity Profile and Experimental Causality

The chemical behavior of 2-Chloro-3-(difluoromethyl)aniline is governed by its substituents:

-

Amino Group (-NH₂): As an activating, ortho-, para-directing group, it is the primary site for reactions like acylation, sulfonylation, and diazotization. It is also a key nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Chloro Group (-Cl): This deactivating, ortho-, para-directing group provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Difluoromethyl Group (-CHF₂): This strongly electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. Its primary value lies in its downstream effects on the final molecule's properties, including enhanced metabolic stability (as it is resistant to oxidative metabolism) and altered acidity of the N-H bond.

Applications in Drug Discovery and Development

Fluorinated building blocks are indispensable in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The trifluoromethyl group, a close relative of the difluoromethyl group, is found in numerous FDA-approved drugs, where it enhances efficacy and pharmacokinetic profiles.[6] 2-Chloro-3-(difluoromethyl)aniline is a valuable intermediate for similar applications.

Role as a Key Intermediate

This compound serves as a precursor for more complex molecules. For example, it is a key starting material for synthesizing compounds used in pharmaceuticals and agrochemicals.[3][7] The aniline nitrogen can be derivatized to form amides, ureas, or sulfonamides, while the chloro substituent can be replaced via cross-coupling to build biaryl systems or other complex scaffolds.

Hypothetical Workflow: Synthesis of a Biaryl Amine via Suzuki Coupling

This protocol illustrates how 2-Chloro-3-(difluoromethyl)aniline can be used in a standard cross-coupling reaction, a common workflow in medicinal chemistry.

Objective: To synthesize N-(3'-(difluoromethyl)-[1,1'-biphenyl]-2-yl)acetamide from 2-Chloro-3-(difluoromethyl)aniline.

Sources

- 1. 2-Chloro-3-(difluoromethyl)aniline 95% | CAS: 1261499-71-1 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tuodaindus.com [tuodaindus.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)benzenamine: A Key Building Block for Novel Molecules

FOR IMMEDIATE RELEASE

A comprehensive technical guide on 2-Chloro-3-(difluoromethyl)benzenamine, a crucial building block in modern medicinal and agricultural chemistry, has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth overview of its chemical identity, properties, synthesis, and applications, consolidating essential information for its effective utilization in the laboratory.

Chemical Identity and Nomenclature

2-Chloro-3-(difluoromethyl)benzenamine is a substituted aniline that has garnered significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique combination of a chloro and a difluoromethyl group on the aniline scaffold imparts specific steric and electronic properties that are highly sought after in the design of bioactive molecules.

IUPAC Name: 2-chloro-3-(difluoromethyl)aniline[1][2]

Synonyms:

-

2-Chloro-3-(difluoromethyl)aniline

CAS Number: 1261499-71-1[1][2]

Molecular Formula: C₇H₆ClF₂N[2]

Molecular Weight: 177.58 g/mol [2]

| Identifier | Value |

| IUPAC Name | 2-chloro-3-(difluoromethyl)aniline |

| CAS Number | 1261499-71-1 |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 |

| InChI | InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 |

| InChI Key | JSAZZDKKLYHTRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N)C(F)F |

Physicochemical Properties

Understanding the physicochemical properties of 2-Chloro-3-(difluoromethyl)benzenamine is fundamental for its handling, reaction optimization, and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Purity | 95% - 98% | [1][2] |

| LogP | 2.137 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Note: These values are sourced from commercially available information and may vary slightly between suppliers.

Synthesis and Purification

While specific, detailed, and publicly available experimental protocols for the synthesis of 2-chloro-3-(difluoromethyl)aniline are limited, a general understanding can be derived from the synthesis of structurally similar fluorinated anilines. The introduction of the difluoromethyl group is a key transformation, often achieved through methods that generate a difluoromethyl radical or its equivalent.

A potential synthetic approach could involve the difluoromethylation of a suitable aniline precursor. Recent advancements in photoredox catalysis have enabled the efficient synthesis of CHF₂-containing heterocycles, which could potentially be adapted for the synthesis of this aniline derivative.[3][4]

General Purification Strategy: Recrystallization

For the purification of solid anilines like 2-Chloro-3-(difluoromethyl)benzenamine, recrystallization is a common and effective technique. The choice of solvent is critical and should be determined experimentally. A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.

Illustrative Recrystallization Workflow:

Caption: A general workflow for the purification of anilines via recrystallization.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine-containing groups, such as the difluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific examples detailing the use of 2-chloro-3-(difluoromethyl)aniline are not extensively published in readily available literature, its structure makes it an attractive starting material for the synthesis of a variety of bioactive molecules.

For instance, a Chinese patent describes the use of 2-chloro-3-(trifluoromethyl)aniline as a raw material for the synthesis of 2-methyl-3-(trifluoromethyl)aniline, an important intermediate for analgesics, herbicides, and veterinary anti-inflammatory drugs.[5] This highlights its utility as a precursor to other valuable chemical entities.

The structural motifs present in 2-chloro-3-(difluoromethyl)aniline are found in various agrochemicals. For example, fluorinated pyridines, which can be synthesized from aniline precursors, are key components of several commercial crop-protection products.[6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2-Chloro-3-(difluoromethyl)benzenamine. While full spectra are not publicly available, typical chemical shift ranges and expected spectral features can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a signal for the amine protons. The difluoromethyl proton would likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms. The interpretation of ¹³C NMR spectra of fluorinated compounds can be challenging due to large C-F coupling constants.[7]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-chloro-3-(difluoromethyl)aniline, a single resonance would be expected for the two equivalent fluorine atoms of the CHF₂ group, likely appearing as a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift will be in the characteristic range for difluoromethyl groups.[8][9]

Some chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[10]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-F stretching of the difluoromethyl group, and C-Cl stretching.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic for a compound containing one chlorine atom.

Safety and Handling

2-Chloro-3-(difluoromethyl)benzenamine is classified as harmful and an irritant.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

GHS Hazard Information:

-

Pictograms: GHS07 (Harmful/Irritant)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

-

Toxicological data for the closely related 2-chloroaniline indicate that it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause methaemoglobinaemia.[11] Similar precautions should be taken when handling 2-chloro-3-(difluoromethyl)benzenamine.

Conclusion

2-Chloro-3-(difluoromethyl)benzenamine is a valuable and versatile building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced biological activity and improved physicochemical properties. This guide provides a foundational understanding of its properties, synthesis, and safe handling, serving as a valuable resource for researchers in the field.

References

-

ResearchGate. Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

- Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

- Google Patents.

-

WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19Flourine NMR. [Link]

-

PMC. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

Australian Government Department of Health. 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fluorine: Exploring 2-Chloro-3-(trifluoromethyl)aniline. [Link]

-

PubChem. 4-Chloro-3-(trifluoromethyl)aniline. [Link]

-

ACS Publications. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]

-

Chinese Journal of Chemistry. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

PubChemLite. 2-chloro-3-(trifluoromethyl)aniline (C7H5ClF3N). [Link]

-

Angene. 2-Chloro-3-(difluoromethoxy)aniline(CAS# 1261566-94-2 ). [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

- Google Patents. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... [Link]

-

EPA. 2-Chloro-3-fluoroaniline - Hazard. [Link]

-

ACS Publications. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

PubChem. 3,5-Difluoroaniline. [Link]

-

PubChemLite. 4-chloro-3-(difluoromethyl)aniline (C7H6ClF2N). [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Chloro-3-(difluoromethyl)aniline 95% | CAS: 1261499-71-1 | AChemBlock [achemblock.com]

- 3. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. 62476-58-8|2-Chloro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Difluoromethyl Aniline Derivatives in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent, particularly when appended to an aniline scaffold. This guide provides an in-depth technical overview of difluoromethyl aniline derivatives for researchers, scientists, and drug development professionals. We will explore the nuanced physicochemical properties of the CF₂H group that make it a "lipophilic hydrogen bond donor," delve into robust synthetic strategies for creating these valuable building blocks, and examine their application in drug discovery, with a particular focus on kinase inhibitors. This document is designed to serve as a practical and authoritative resource, bridging fundamental principles with field-proven applications.

The Difluoromethyl Group: A Privileged Moiety in Drug Design

The difluoromethyl group is far more than a simple fluorinated analogue of a methyl group. Its distinct electronic properties confer a unique set of characteristics that medicinal chemists can leverage to overcome common drug design challenges, including metabolic instability, poor membrane permeability, and insufficient target affinity.

Physicochemical Profile: The "Lipophilic Hydrogen Bond Donor"

The CF₂H group is often described as a lipophilic hydrogen bond donor , a concept that elegantly captures its dual nature.[1] It can act as a bioisosteric replacement for common hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, while simultaneously increasing the lipophilicity of the parent molecule.[2][3][4][5]

-

Hydrogen Bonding: The two highly electronegative fluorine atoms create a significant partial positive charge on the hydrogen atom, making the C-H bond highly polarized and capable of acting as a hydrogen bond donor.[5] Studies have shown its hydrogen bond donating capacity is comparable to that of anilines and thiophenols.[1][2] This ability allows it to form crucial interactions with protein active sites, potentially enhancing binding affinity and selectivity.[4]

-

Lipophilicity (LogP): While generally considered a lipophilicity-enhancing group, the effect of a CF₂H moiety on a molecule's LogP is context-dependent. The change in LogP when replacing a methyl group with a difluoromethyl group can range from a slight decrease (-0.1) to a moderate increase (+0.4), influenced by other substituents on the aromatic ring.[1][6] This nuanced effect provides a valuable tool for fine-tuning a drug candidate's solubility and permeability profile.

-

Metabolic Stability: A key advantage of the CF₂H group is its enhanced stability toward oxidative metabolism compared to a methyl or methylene group.[3][7] The strong C-F bonds are resistant to enzymatic cleavage, which can significantly extend a compound's in vivo half-life and improve its overall pharmacokinetic profile.

-

Bioisosterism: The CF₂H group serves as an effective bioisostere for hydroxyl, thiol, and amine functionalities.[3][8] This allows chemists to replace metabolically labile groups while preserving or even enhancing the key hydrogen bonding interactions required for biological activity.

Comparative Analysis of Key Functional Groups

To fully appreciate the utility of the CF₂H group, it is instructive to compare its properties to those of other common functional groups in medicinal chemistry.

| Property | -CH₃ (Methyl) | -OH (Hydroxyl) | -CF₃ (Trifluoromethyl) | -CF₂H (Difluoromethyl) |

| Hydrogen Bond Donor | No | Strong | No | Yes (Weak/Moderate) [3] |

| Hydrogen Bond Acceptor | No | Yes | Yes | Yes (Weak) |

| Hansch Lipophilicity (π) | +0.50 | -0.67 | +0.88 | ~+0.2 to +0.4 [6] |

| Metabolic Stability | Low (Oxidizable) | Moderate (Glucuronidation) | High | High [7] |

| Electron Effect | Weakly Donating | Donating (Resonance), Withdrawing (Inductive) | Strongly Withdrawing | Strongly Withdrawing |

| Bioisosteric Role | - | Amine, Thiol | Chlorine | Hydroxyl, Thiol, Amine [4] |

Visualization: The Unique Properties of the Difluoromethyl Group

The following diagram illustrates the key attributes of the CF₂H group that make it a powerful tool in medicinal chemistry.

Figure 1: Key medicinal chemistry properties of the CF₂H group.

Synthesis of Difluoromethyl Aniline Derivatives

The reliable synthesis of difluoromethyl aniline building blocks is critical for their widespread use. While numerous methods for difluoromethylation exist, recent advances in photoredox catalysis have provided particularly mild and efficient routes.[9]

Overview of Synthetic Strategies

The introduction of a CF₂H group onto an aniline can be achieved through several pathways:

-

Direct C-H Difluoromethylation: This involves the direct functionalization of an aniline C-H bond, often using radical-based methods.[6] Photoredox catalysis has emerged as a powerful tool for this transformation.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of haloanilines (chlorides, bromides) with a difluoromethyl source like TMSCF₂H is a robust method for forming the C-CF₂H bond.[10][11]

-

Synthesis from Pre-functionalized Building Blocks: Commercially available nitroarenes or other precursors can be difluoromethylated and subsequently converted to the aniline. For example, nucleophilic difluoromethylation of a nitroaromatic compound followed by reduction of the nitro group.[12]

Experimental Protocol: Photoredox-Catalyzed Difluoroalkylation of Anilines

This protocol is adapted from a visible-light-mediated method that avoids the use of transition metals and operates under mild conditions.[1][2] It represents a modern, accessible approach for synthesizing aniline derivatives functionalized with a CF₂-ester group, a versatile handle for further modification.

Reaction: N,N-dimethylaniline + Ethyl iodo-difluoroacetate → Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate

Materials:

-

N,N-dimethylaniline (1.0 equiv)

-

Ethyl iodo-difluoroacetate (ICF₂COOEt) (1.3 equiv)

-

Eosin Y (photocatalyst) (1 mol%)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv)

-

Tetrabutylammonium iodide (TBAI) (0.5 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas

-

525 nm (Green) LED light source

Step-by-Step Procedure:

-

Vessel Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add Eosin Y (1.9 mg, 0.003 mmol), potassium carbonate (62.2 mg, 0.45 mmol), and TBAI (55.4 mg, 0.15 mmol).

-

Addition of Reactants: Add the N,N-dimethylaniline (0.3 mmol, 1.0 equiv) followed by ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).

-

Inerting the Atmosphere: Close the vial with a septum-lined screw cap. Evacuate the vial and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

-

Solvent Addition: Add 1.0 mL of anhydrous DMF via syringe. Bubble inert gas through the solution for 5 minutes to ensure thorough degassing.

-

Initiation of Reaction: Seal the vial securely with Parafilm. Place the vial approximately 5-10 cm from the 525 nm LED lamp and begin vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[2]

Visualization: Synthetic Workflow

The following diagram outlines the general workflow for the photoredox-catalyzed synthesis.

Figure 2: General workflow for photoredox difluoroalkylation.

Applications in Medicinal Chemistry: The Kinase Inhibitor Case Study

Difluoromethyl aniline derivatives are prominent scaffolds in the design of small molecule kinase inhibitors.[10] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13]

Role in Kinase Inhibition

The 4-anilinoquinoline and related scaffolds are privileged structures for targeting the ATP-binding site of many kinases. The aniline moiety typically projects into the binding pocket, and substituents on this ring can form key interactions that determine potency and selectivity.

The CF₂H group is particularly effective in this context:

-

Target Engagement: As a hydrogen bond donor, the CF₂H group can form an interaction with a backbone carbonyl or a specific residue in the kinase hinge region, anchoring the inhibitor in the active site.

-

Selectivity: The unique steric and electronic profile of the CF₂H group can be exploited to achieve selectivity for a target kinase over closely related off-target kinases, reducing potential side effects. For example, the CF₂H group in the mTORC1/2 selective inhibitor PQR620 was vital for achieving over 1000-fold selectivity against PI3Kα.[5]

-

Improved Pharmacokinetics: The enhanced metabolic stability conferred by the CF₂H group prevents rapid degradation of the inhibitor, leading to better drug exposure and a more durable therapeutic effect.[7]

Representative Kinase Inhibitors

The bromo-(trifluoromethyl)aniline scaffold is a core component of several potent kinase inhibitors. While not containing a CF₂H group, these structures highlight the importance of the substituted aniline motif. The principles learned from these drugs are directly applicable to the design of CF₂H-containing analogues.

| Kinase Inhibitor | Core Aniline Scaffold | Key Targets | IC₅₀ (BCR-ABL) |

| Ponatinib | 3-Bromo-5-(trifluoromethyl)aniline | BCR-ABL, VEGFR2, FGFR1 | 0.37 nM |

| Nilotinib | 3-(Trifluoromethyl)-4-methylaniline | BCR-ABL, KIT, PDGFR | 20 nM |

Data sourced from.

The success of these compounds underscores the value of halogenated and fluorinated anilines in kinase inhibitor design. Replacing the -CF₃ with a -CF₂H group is a logical design strategy to introduce a hydrogen-bond-donating capability, potentially leading to novel inhibitors with different selectivity profiles and improved properties.

Visualization: Kinase Active Site Interaction

This diagram illustrates a hypothetical binding mode where a difluoromethyl aniline-based inhibitor engages the ATP-binding site of a protein kinase.

Figure 3: Schematic of a CF₂H-aniline inhibitor in a kinase active site.

Conclusion and Future Outlook

Difluoromethyl aniline derivatives represent a powerful and versatile class of building blocks for modern drug discovery. The CF₂H group's unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability, provides a compelling tool for lead optimization. Advances in synthetic chemistry, particularly in photoredox and transition-metal catalysis, have made these scaffolds more accessible than ever. As our understanding of structure-activity relationships deepens, the rational deployment of the difluoromethyl aniline motif will undoubtedly continue to yield novel and effective therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

-

Goti, A., Cardona, F., Brandi, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

Goti, A., Cardona, F., Brandi, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

Li, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorinated Building Blocks: Focus on 2,5-Difluoro-4-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Calas, M., et al. (1977). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]

-

Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry. [Link]

-

Martin, R. E., et al. (2021). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie. [Link]

-

Barata-Vallejo, S., et al. (2021). Photoinduced difluoroalkylation and intramolecular amidation of anilines (173) with BrCF2CO2Et and the proposed mechanism. ResearchGate. [Link]

-

Shen, Q., et al. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry. [Link]

-

Chen, P., Liu, G. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Royal Society of Chemistry. [Link]

-

Postigo, A., et al. (2020). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET Digital. [Link]

-

Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship, University of California. [Link]

-

Hu, J., et al. (2018). ChemInform Abstract: Recent Progress Toward the Introduction of Functionalized Difluoromethylated Building Blocks onto C(sp 2 ) and C(sp) Centers. ResearchGate. [Link]

- Bayer AG. (2001). Preparation of trifluoromethylanilines.

-

Hartwig, J. F., et al. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship. [Link]

-

Ngai, M.-Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

-

Hu, J., et al. (2011). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]

-

Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

-

Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Ma, J.-A., Cahard, D. (Eds.). (2020). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH. [Link]

-

Prakash, G. K. S., Hu, J. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters. [Link]

-

Lee, S. J., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances. [Link]

-

de Lera, A. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 2-Chloro-3-(difluoromethyl)aniline

Executive Summary & Strategic Value

2-Chloro-3-(difluoromethyl)aniline is a specialized fluorinated building block used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceuticals.[1]

Why this molecule matters: From a medicinal chemistry perspective, the difluoromethyl (CHF₂) group acts as a lipophilic hydrogen bond donor (a bioisostere for hydroxyl or thiol groups) while significantly enhancing metabolic stability against oxidative metabolism.[1] The 2-chloro substituent introduces steric bulk, often forcing an orthogonal conformation in biaryl systems, which is critical for binding affinity in specific protein pockets.

Scope of this Guide: This document transcends standard MSDS requirements, offering a researcher-centric workflow for safe manipulation, synthesis integration, and emergency mitigation.

Physicochemical "Fingerprint"

Data aggregated from experimental analogs and calculated properties.[1]

| Property | Value / Description | Practical Implication |

| CAS Number | 1261499-71-1 | Unique identifier for procurement/inventory. |

| Formula | C₇H₆ClF₂N | -- |

| Molecular Weight | 177.58 g/mol | -- |

| Physical State | Low-melting solid or viscous liquid | Likely requires warming to dispense; handle as a liquid for spill protocols.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Do not use water alone for cleaning glassware.[1] |

| Acidity (pKa) | ~2.5 - 3.0 (Anilinium ion) | Less basic than aniline due to the electron-withdrawing Cl and CHF₂ groups.[1] |

| LogP | ~2.1 | Moderate lipophilicity; readily absorbs through skin.[1] |

Hazard Characterization: Beyond the GHS Label

While the commercial GHS classification often lists this compound as "Harmful," expert caution is required due to the aniline pharmacophore.[1]

GHS Classification (Official)[1]

The "Silent" Hazard: Methemoglobinemia

Critical Insight: Like most halogenated anilines, this compound has the potential to induce methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺), reducing oxygen transport.

-

Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, and fatigue.

-

Latency: Symptoms may be delayed 2–4 hours after exposure.[5]

-

Protocol: Treat any significant exposure (dermal or inhalation) as a potential blood toxicity event, regardless of immediate symptoms.[1]

Safe Handling Protocol: The "Defense in Depth" Strategy

Engineering Controls

-

Primary Barrier: All weighing, dispensing, and reaction setup must occur within a certified fume hood.

-

Airflow: Maintain face velocity >0.5 m/s.

-

Waste: Do not aspirate rotary evaporator exhaust directly into the lab; use a cold trap or vent to the hood.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.[1]

| Zone | Recommended PPE | Rationale |

| Hand Protection | Silver Shield (Laminate) or Double Nitrile (change every 15 mins) | Anilines permeate standard nitrile in <10 mins.[1] |

| Respiratory | N95 (Dust) or ABEK1 (Vapor) | Required only if working outside a hood (e.g., spill cleanup).[1] |

| Eye/Face | Chemical Goggles + Face Shield | Splash risk is high during liquid transfer; safety glasses are insufficient.[1] |

| Body | Tyvek Lab Coat | Prevents absorption through street clothes in case of splashes.[1] |

Visualization: Exposure Response Logic

This diagram outlines the immediate decision-making process following an exposure event.

Figure 1: Immediate response workflow for Aniline derivative exposure.[3][5][6][7] Note the prohibition of alcohol for skin washing, as it increases dermal absorption.

Synthesis & Reactivity Guide

Stability Profile

-

CHF₂ Group: Generally stable under neutral/mild conditions.[1] Avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃) at high temperatures, which can hydrolyze the difluoromethyl group to an aldehyde or carboxylic acid.

-

Aniline Amine: Susceptible to oxidation.[1][5] Store under Nitrogen/Argon at 2–8°C. Darkening of the solid indicates oxidation but typically does not compromise bulk reactivity if purified.

Common Reaction Pathways & Risks[1]

-

Diazotization (Sandmeyer Reaction):

-

Amide Coupling:

Visualization: Synthesis Safety Check

Before initiating a reaction, run this logic check to ensure system integrity.

Figure 2: Pre-synthesis logic gate to prevent functional group degradation.

Storage & Disposal

-

Storage:

-

Disposal:

References

-

Fluorochem . (2024).[1][4][9] Safety Data Sheet: 2-Chloro-3-(difluoromethyl)aniline. Retrieved from

-

PubChem . (2024).[1] Compound Summary: 3-Chloro-4-fluoroaniline (Analogous Toxicity Data). National Library of Medicine. Retrieved from [1]

-

ECHA (European Chemicals Agency) . (2023). Registration Dossier: Chloroanilines - Toxicological Summary. Retrieved from

-

Sigma-Aldrich . (2024).[1][4] Safety Data Sheet: 2-Chloro-3-(trifluoromethyl)aniline (Structural Analog). Retrieved from

Sources

- 1. 2-Chloro-3-(difluoromethyl)aniline 95% | CAS: 1261499-71-1 | AChemBlock [achemblock.com]

- 2. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. carlroth.com [carlroth.com]

- 7. download.basf.com [download.basf.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-3-(difluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds play a pivotal role. The strategic incorporation of fluorine and chlorine atoms into aromatic structures can profoundly influence a molecule's physicochemical and biological properties. 2-Chloro-3-(difluoromethyl)aniline is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][] Its unique substitution pattern, featuring both a chloro and a difluoromethyl group on the aniline scaffold, imparts desirable characteristics such as altered basicity, lipophilicity, and metabolic stability.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth analysis of the solubility of 2-Chloro-3-(difluoromethyl)aniline, offering both theoretical insights and practical, field-tested methodologies for its determination.

Physicochemical Properties of 2-Chloro-3-(difluoromethyl)aniline

A foundational understanding of the molecule's intrinsic properties is essential to predicting and explaining its solubility behavior.

| Property | Value | Source |

| CAS Number | 1261499-71-1 | [3][4] |

| Molecular Formula | C₇H₆ClF₂N | [4] |

| Molecular Weight | 177.58 g/mol | [3][4] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [4] |

| LogP | 2.137 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

The presence of both a chlorine atom and a difluoromethyl group contributes to the molecule's relatively nonpolar character, as indicated by its LogP value. However, the amine functional group provides a site for hydrogen bonding, suggesting that solubility will be a nuanced interplay of solvent polarity and hydrogen bonding capacity.

Understanding Solubility: A Mechanistic Perspective

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the thermodynamic favorability of interactions between solute and solvent molecules that are similar in nature to the interactions between the molecules of the pure substances themselves.

For 2-Chloro-3-(difluoromethyl)aniline, we can anticipate the following trends:

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): Given the significant nonpolar surface area of the benzene ring and the lipophilic nature of the chloro and difluoromethyl groups, good solubility is expected in these solvents. Van der Waals forces will be the predominant intermolecular interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds, as well as the amine group. Good to moderate solubility is anticipated.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amine group of 2-Chloro-3-(difluoromethyl)aniline can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. While hydrogen bonding can enhance solubility, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents.

-

Aqueous Solubility: As a general rule for amines, those with more than four carbon atoms tend to be insoluble in water.[5] Given the larger carbon framework and hydrophobic substituents of 2-Chloro-3-(difluoromethyl)aniline, it is expected to have very low solubility in water. However, it will likely be soluble in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[5][6]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for the gravimetric determination of the solubility of 2-Chloro-3-(difluoromethyl)aniline in an organic solvent of interest. This method is designed to be self-validating by ensuring the system reaches equilibrium.

Materials and Equipment

-

2-Chloro-3-(difluoromethyl)aniline (≥95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Experimental Workflow Diagram

Sources

Methodological & Application

Application Note: Synthesis of Pyrazole-Carboxamide Insecticides via 2-Chloro-3-(difluoromethyl)aniline

[1]

Executive Summary

The incorporation of fluorinated motifs into pyrazole-carboxamide scaffolds (e.g., ryanodine receptor modulators) is a proven strategy to enhance insecticidal potency and environmental stability.[1] This protocol focuses on the synthesis and utilization of 2-Chloro-3-(difluoromethyl)aniline (CDMA) as a coupling partner.[1] Unlike the ubiquitous trifluoromethyl group, the difluoromethyl (-CHF

Retrosynthetic Analysis & Strategy

The target insecticide architecture typically consists of a 1-aryl-3-substituted-pyrazole-4-carbonyl core coupled to the CDMA aniline.[1]

Strategic Disconnection

The synthesis is disconnected at the amide bond, revealing two key precursors:

-

The Acid Core: 1-(3-Chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid (representative scaffold).[1]

-

The Amine Partner: 2-Chloro-3-(difluoromethyl)aniline (CDMA).[1]

Figure 1: Retrosynthetic logic separating the pyrazole core from the fluorinated aniline effector.[1]

Protocol 1: Synthesis of 2-Chloro-3-(difluoromethyl)aniline (CDMA)

Objective: To synthesize the aniline intermediate from commercially available 2-chloro-3-nitrobenzaldehyde.[1] Rationale: Direct fluorination of the aldehyde using Deoxo-Fluor is preferred over DAST due to higher thermal stability, followed by a selective reduction of the nitro group.[1]

Reaction Scheme

-

Deoxofluorination: 2-Cl-3-NO

-Ph-CHO -

Béchamp Reduction: 2-Cl-3-NO

-Ph-CHF

Step 1: Deoxofluorination

Reagents: 2-Chloro-3-nitrobenzaldehyde, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM.[1]

-

Preparation: Charge a dry 250 mL round-bottom flask with 2-chloro-3-nitrobenzaldehyde (10.0 g, 53.9 mmol) and anhydrous Dichloromethane (DCM) (100 mL) under N

atmosphere. -

Addition: Cool the solution to 0°C. Add Deoxo-Fluor (14.3 g, 64.7 mmol, 1.2 eq) dropwise via syringe over 20 minutes. Caution: Exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of the aldehyde.[1]

-

Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated NaHCO

(50 mL). Warning: Gas evolution (CO -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane) yields 2-chloro-3-(difluoromethyl)nitrobenzene as a pale yellow oil.[1]

-

Expected Yield: 85-90%.[1]

-

Step 2: Nitro Reduction (Fe/NH Cl Method)

Rationale: Iron-mediated reduction is chosen over catalytic hydrogenation (H

-

Preparation: In a 500 mL flask, suspend 2-chloro-3-(difluoromethyl)nitrobenzene (9.0 g, 43.3 mmol) in Ethanol (90 mL) and Water (20 mL).

-

Activation: Add Ammonium Chloride (11.6 g, 216 mmol, 5 eq) and Iron Powder (12.1 g, 216 mmol, 5 eq).

-

Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 4 hours.

-

Filtration: Cool to RT. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethanol.[1]

-

Workup: Concentrate the filtrate to remove ethanol. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Isolation: Dry organics (MgSO

) and concentrate. The crude product is typically sufficiently pure (>95%).[1]

Protocol 2: Pyrazole-Amide Coupling

Objective: Coupling the CDMA aniline with a representative pyrazole acid chloride (e.g., 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid).[1]

Workflow Diagram

Figure 2: One-pot activation and coupling workflow.[1]

Detailed Procedure

-

Acid Chloride Formation:

-

Suspend the Pyrazole Carboxylic Acid (1.0 eq) in anhydrous Toluene (10 V).

-

Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF .[1]

-

Heat to reflux (80-100°C) for 3 hours until gas evolution ceases and the solution clears.

-

Concentrate in vacuo to remove excess SOCl

.[1] Re-dissolve the crude acid chloride in anhydrous Acetonitrile or THF .[1]

-

-

Coupling:

-

Workup & Purification:

Analytical Data & Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified for the intermediate 2-Chloro-3-(difluoromethyl)aniline :

| Parameter | Specification | Notes |

| Appearance | Off-white solid / Pale oil | Darkens upon oxidation (store under N |

| The triplet at ~6.95 ppm ( | ||

| Distinct doublet confirming the gem-difluoro group.[1] | ||

| MS (ESI+) | [M+H] | Chlorine isotope pattern (3:[1]1) must be visible.[1] |

Safety & Handling (E-E-A-T)

-

Deoxo-Fluor: Thermally more stable than DAST, but still releases HF upon hydrolysis.[1] Use plastic/Teflon labware where possible or glass with strict moisture exclusion.[1] Handle in a fume hood.

-

Fluorinated Anilines: Like many anilines, CDMA should be treated as potentially toxic and a skin sensitizer.[1] Wear nitrile gloves and long sleeves.[1]

-

Reaction Scale-up: The exotherm during the Deoxo-Fluor addition is significant.[1] On scales >50g, active cooling and slow addition rates are critical to prevent thermal runaway.[1]

References

-

Bioisosterism in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals.[1][2] Journal of Fluorine Chemistry.[1] Link[1]

-

Deoxofluorination Protocols: Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] Journal of Organic Chemistry.[1] Link[1]

-

Nitro Reduction Methodology: Org. Process Res. Dev. 2005, 9, 6, 853–856.[1] (Selective reduction of nitro groups in the presence of halides).[1] Link[1]

-

Pyrazole-Carboxamide Synthesis: Lahm, G. P., et al. (2005).[1] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

Application Note & Protocol: Navigating the Buchwald-Hartwig Amination of the Challenging Substrate 2-Chloro-3-(difluoromethyl)aniline

Introduction: The Imperative of Fluorinated Arylamines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (-CHF₂) is particularly prized; it can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially forming hydrogen bonds with biological targets, while simultaneously enhancing metabolic stability and lipophilicity.[1] The synthesis of arylamines bearing this group is therefore of high importance.

The Buchwald-Hartwig amination stands as a premier method for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where classical methods fall short.[2][3] However, not all substrates are created equal. 2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1)[4] presents a trifecta of challenges that push the boundaries of standard protocols:

-

Aryl Chloride Inertness: The C-Cl bond is significantly less reactive towards oxidative addition than its bromide or iodide counterparts, demanding a highly active catalytic system.[5]

-

Electron-Deficient Ring: The potent electron-withdrawing nature of the ortho-chloro and meta-difluoromethyl groups deactivates the aromatic ring, further impeding the initial oxidative addition step.

-

Steric Hindrance: The presence of an ortho-substituent (Cl) creates steric congestion around the reaction center, which can hinder the approach of the palladium catalyst.

This document serves as an in-depth guide for researchers, providing not just a robust protocol for the successful amination of this substrate, but also a detailed rationale for the critical choices in reaction design, ensuring both reproducibility and a foundational understanding of the underlying chemistry.

Section 1: Mechanistic Rationale for a Challenging Substrate

The success of a Buchwald-Hartwig reaction hinges on the delicate balance of the catalytic cycle's steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6] For a challenging substrate like 2-chloro-3-(difluoromethyl)aniline, each component must be selected to overcome specific kinetic barriers.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[7]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Component Selection Philosophy

-

Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air-stable palladium precatalysts offer superior performance and convenience.[5][8] The Buchwald G3 and G4 precatalysts are designed for high activity and stability, generating the active Pd(0) species in situ under mild conditions.[8] This is particularly advantageous for initiating the difficult oxidative addition into an aryl chloride.

-

The Critical Role of the Ligand: For aryl chlorides, the choice of ligand is paramount. The reaction requires bulky, electron-rich phosphine ligands to promote both the oxidative addition and the final reductive elimination step.[2][5] Dialkylbiaryl phosphine ligands, such as XPhos or BrettPhos , are state-of-the-art choices. Their steric bulk facilitates the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards oxidative addition, while their electron-donating nature accelerates the rate-limiting reductive elimination.[8]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile within the palladium coordination sphere. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for these systems due to its high basicity and compatibility with common solvents.[5][6] While weaker bases like K₃PO₄ or Cs₂CO₃ can be used, they often require higher temperatures and are less effective for challenging aryl chlorides.[9]

-

Solvent System: Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are excellent choices, as they effectively solubilize the reactants and catalyst complexes while tolerating the required reaction temperatures.[5][7]

Section 2: Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the amination of 2-chloro-3-(difluoromethyl)aniline with a generic secondary amine. These parameters have been designed for robustness and high yield.

| Component | Role | Recommended Loading | Notes |

| 2-Chloro-3-(difluoromethyl)aniline | Aryl Halide | 1.0 equiv | Limiting reagent. |

| Amine Coupling Partner | Nucleophile | 1.2 - 1.5 equiv | Excess ensures complete consumption of the aryl halide. |

| Pd₂(dba)₃ | Palladium Source | 1 - 2 mol% | Tris(dibenzylideneacetone)dipalladium(0). |

| XPhos | Ligand | 2.2 - 4.4 mol% | 1.1:1 Ligand:Pd ratio is crucial. |

| Sodium tert-Butoxide (NaOt-Bu) | Base | 1.5 - 2.0 equiv | Must be fresh, high-purity, and handled in an inert atmosphere. |

| Anhydrous Toluene | Solvent | 0.1 - 0.2 M | Concentration relative to the limiting reagent. |

| Reaction Temperature | - | 100 - 110 °C | Necessary to drive the reaction with the aryl chloride. |

| Reaction Time | - | 12 - 24 h | Monitor by TLC or LC-MS for completion. |

Section 3: Detailed Experimental Protocol

This protocol details a representative gram-scale reaction. All operations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.

Materials and Reagents

-

2-Chloro-3-(difluoromethyl)aniline (CAS: 1261499-71-1, >97%)[4]

-

Amine of choice (e.g., Morpholine, CAS: 110-91-8, >99%)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, CAS: 51364-51-3)[5]

-

XPhos (CAS: 564483-18-7)

-

Sodium tert-butoxide (CAS: 865-48-5, >98%)

-

Anhydrous Toluene (packaged under inert gas)

-

Diethyl ether (for workup)

-

Saturated aq. Ammonium Chloride (NH₄Cl)

-

Saturated aq. Sodium Chloride (Brine)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Pre-Reaction Workflow

Caption: Step-by-step workflow from preparation to purification.

Step-by-Step Procedure

-

Vessel Preparation: To a flame- or oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-(difluoromethyl)aniline (1.00 g, 5.63 mmol, 1.0 equiv) and sodium tert-butoxide (0.81 g, 8.45 mmol, 1.5 equiv).

-

Scientist's Note: Handling NaOt-Bu in a glovebox is highly recommended due to its hygroscopic and air-sensitive nature.

-

-

Catalyst Addition: In a separate vial and under an inert atmosphere, weigh Pd₂(dba)₃ (51.6 mg, 0.056 mmol, 1 mol %) and XPhos (53.7 mg, 0.113 mmol, 2 mol %). Add this catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.

-

Reagent Addition: Add anhydrous toluene (30 mL) via a dry syringe. Then, add the amine coupling partner (e.g., morpholine, 0.59 mL, 6.76 mmol, 1.2 equiv) via syringe.

-

Scientist's Note: The solution will likely become dark red or brown upon addition of the palladium catalyst. This is normal.

-

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting aryl chloride is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash with saturated brine (1 x 40 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Section 4: Troubleshooting and Considerations

-

No or Low Conversion:

-

Inertness is Key: The primary culprit is often oxygen or moisture deactivating the catalyst. Ensure all glassware is scrupulously dry and the inert atmosphere is maintained.

-

Reagent Quality: Use high-purity, fresh NaOt-Bu. Old or clumpy base is often less active.

-

Catalyst System: For extremely unreactive amine partners, consider increasing the catalyst loading to 3-5 mol% or switching to a more advanced Buchwald G4 precatalyst.[8]

-

-

Hydrodehalogenation Side Product:

-

If significant replacement of the chloro group with hydrogen is observed, it indicates a competing reductive pathway. This can sometimes be mitigated by using a slightly different ligand (e.g., RuPhos) or ensuring the reaction is not overheated.

-

-

Adapting for Other Amines:

-

Primary Amines: These can undergo double arylation. Using a bulkier ligand like BrettPhos and carefully controlling stoichiometry (using a slight excess of the aryl halide) can favor mono-arylation.

-

Less Nucleophilic Amines: Weakly basic anilines or amides may require higher temperatures, longer reaction times, or a stronger base like LHMDS.[5]

-

Conclusion

The Buchwald-Hartwig amination of 2-chloro-3-(difluoromethyl)aniline is a challenging yet highly achievable transformation. Success is not merely a matter of following steps, but of understanding the chemical principles that govern this powerful reaction. By employing a highly active catalytic system, centered around a bulky, electron-rich biaryl phosphine ligand like XPhos, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably access valuable fluorinated arylamine building blocks for the advancement of pharmaceutical and materials science.

References

- Buchwald–Hartwig amination - Wikipedia. This source provides a comprehensive overview of the reaction's history, mechanism, and the evolution of catalyst systems, including the importance of bulky phosphine ligands for coupling aryl chlorides. [URL: https://en.wikipedia.

- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. This paper discusses the challenges of C-N coupling with fluoroalkyl-containing substrates, noting that electron-withdrawing groups can make reductive elimination the turnover-limiting step and highlights the use of alternative bases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764115/]

- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. This reference describes protocols specifically for aryl chlorides, including the use of N-heterocyclic carbene (NHC) ligands as an alternative to phosphines. [URL: https://www.researchgate.

- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. This technical note outlines the key reagents (palladium catalyst, base, solvent) and highlights that the amination of aryl chlorides can be particularly difficult, requiring bulky phosphines. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling]

- Chapter 3: Synthetic Methods for Primary Anilines - Books. This book chapter reviews the evolution and state-of-the-art protocols for the Buchwald-Hartwig amination as a key method for synthesizing anilines from aryl halides. [URL: https://www.google.com/books/edition/Sustainable_Catalysis/5fLhEAAAQBAJ?hl=en&gbpv=1&pg=PA65]

- Buchwald Catalysts & Ligands - Sigma-Aldrich. This commercial resource details the various generations of Buchwald precatalysts and the development of advanced biaryl phosphine ligands (e.g., XPhos) that offer higher activity for challenging substrates. [URL: https://www.sigmaaldrich.

- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. This article discusses the use of specific (NHC)Pd precatalysts for the coupling of sterically demanding aryl chlorides with deactivated anilines. [URL: https://www.researchgate.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. This educational page describes the catalytic cycle, including oxidative addition, amine attack, deprotonation, and reductive elimination, and notes typical solvents like THF and toluene. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.

- CAS 445-03-4: 2-Trifluoromethyl-4-chloroaniline - CymitQuimica. This is a product page for a structurally related compound, highlighting the influence of electronegative substituents on chemical properties. [URL: https://cymitquimica.com/base/files/cas-445-03-4-2-trifluoromethyl-4-chloroaniline-ficha-tecnica-en.pdf]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. This review emphasizes the properties conferred by fluorinated groups, such as increased stability and lipophilicity, which is relevant to the difluoromethyl group as well. [URL: https://www.mdpi.com/1420-3049/28/19/6893]

- Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation - PMC - NIH. While not directly about amination, this paper provides an example of a palladium-catalyzed reaction involving aryl halides and optimized conditions, including solvent and temperature choices. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764831/]

- 2-Chloro-3-(trifluoromethyl)aniline | 62476-58-8 - Sigma-Aldrich. This is a product page for a related substrate, providing basic chemical properties. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aposciltdapo428499150]

- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - Semantic Scholar. This article details methods for introducing the difluoromethyl group onto aromatic rings, relevant to the synthesis of the starting material. [URL: https://www.semanticscholar.org/paper/Pd%E2%80%90Catalyzed-Difluoromethylations-of-Aryl-Boronic-Peko-Tschirsch/8c156f77cd8423f7216a69888915b881325785f8]

- 2-Chloro-3-(difluoromethyl)aniline 95% - Advanced ChemBlocks. This is a product page for the specific substrate of interest, providing its CAS number and chemical formula. [URL: https://www.achemblock.com/products/U140008.html]

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. This paper explores alternative, milder bases for the Buchwald-Hartwig amination, noting that XantPhos is an exceptionally effective ligand. [URL: https://s3.amazonaws.com/lib.authorea.com/files/1c5218d6-444a-4d2c-8064-0714b1029c7b.pdf]

- The Chemistry of Fluorine: Exploring 2-Chloro-3-(trifluoromethyl)aniline. This article discusses the utility of fluorinated aromatic amines like the title compound in synthesis for pharmaceuticals and agrochemicals. [URL: https://www.weifangchem.com/news/the-chemistry-of-fluorine-exploring-2-chloro-3-trifluoromethylaniline-62476-58-8-52285815.html]

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. This study details optimized Buchwald-Hartwig conditions, including the use of Cs₂CO₃ as a base and typical reaction temperatures. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2896979/]

- 2-CHLORO-3-(DIFLUOROMETHYL)ANILINE. A product listing providing the CAS number for the substrate. [URL: https://www.fluorochem.co.uk/F822538/2-chloro-3-difluoromethylaniline]

- Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - eScholarship.org. This paper discusses the synthesis of related diaryl difluoromethanes and the challenges of palladium-catalyzed reactions involving fluoroalkyl groups. [URL: https://escholarship.org/uc/item/42v0c686]

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. This document describes the general mechanism, noting the role of the base in deprotonating the amine and the common use of Pd(OAc)₂ or Pd₂(dba)y as catalyst precursors. [URL: https://www.organic-chemistry.

- Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes - PubMed. This provides an example of a Pd-catalyzed reaction involving substituted anilines, demonstrating the broad utility of palladium catalysis in C-N bond formation contexts. [URL: https://pubmed.ncbi.nlm.nih.gov/28464374/]

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. This article highlights the importance of the difluoromethyl (CF₂H) group as a bioisostere for alcohol, thiol, and amine moieties in medicinal chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116631/]

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. This review covers various methods for introducing the CF₂H group and mentions the utility of Buchwald-type catalysts for related transformations. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g]